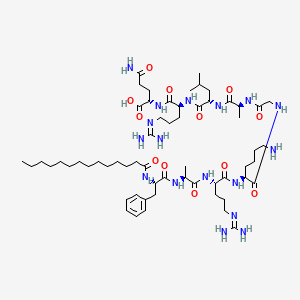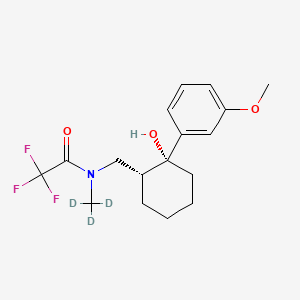
trans-Clomiphene Hydrochloride
Vue d'ensemble
Description
Trans-Clomiphene Hydrochloride, also known as Enclomiphene, is a synthetic estrogen agonist-antagonist and a stereoisomer of Clomiphene . It is an oral agent used to treat infertility in women desiring pregnancy . It has a CAS number of 15690-57-0, a molecular formula of C26H28ClNO, and a molecular weight of 405.96 .
Synthesis Analysis
An improved process for the preparation of the active pharmaceutical ingredient Clomiphene, particularly trans-Clomiphene, involves using acetic acid or trifluoroacetic acid . Another method involves a one-pot synthesis of clomiphene (a mixture of the isomers cis-clomiphene and trans-clomiphene) utilizing a single solvent .Molecular Structure Analysis
The molecular structure of Clomiphene is very similar to tamoxifen, a clinically important selective estrogen receptor modulator . The HPLC method developed in a study showed the separation of two isomers, cis (Z) and trans (E) clomiphene citrate, with the trans isomer being the major product (50–60%) compared to the cis isomer, which was about 30–50% .Physical And Chemical Properties Analysis
This compound has a molecular formula of C26H28ClNO and a molecular weight of 405.96 . It has a melting point of 149.0-150.5° .Applications De Recherche Scientifique
COVID-19 Treatment Research
Research has shown that Clomiphene citrate, a compound related to trans-Clomiphene Hydrochloride, has potential as a treatment for COVID-19. Studies using pseudovirus and authentic virus assays found that Clomiphene citrate demonstrated potent inhibitory effects against SARS-CoV-2 infection (Xiong et al., 2020).
Pharmacogenetic Insights
The genetic polymorphism of cytochrome P450 2D6 was found to determine the estrogen receptor activity of Clomiphene citrate. This research provides insight into the metabolic pathways of Clomiphene and its effectiveness in treating infertility (Mürdter et al., 2012).
Infertility Treatment and Ovulation Induction
Clomiphene, including its isomers, has been widely studied for its role in treating infertility, particularly in inducing ovulation in women with conditions like Polycystic Ovary Syndrome (PCOS) (Fernandez et al., 2001).
Endocrine and Metabolic Effects
Clomiphene's impact on the hypothalamic-pituitary-testicular axis has been explored, demonstrating significant hormonal changes in males. This includes increases in testosterone and gonadotropin levels, relevant in both medical and athletic doping contexts (Miller et al., 2018).
Agricultural Applications
Investigations into the presence of Clomiphene in agricultural products, such as compound feed, highlight its potential impact beyond human medicine. This research is crucial for understanding food safety and environmental contamination (L. Bin, 2008).
Potential Cancer Therapeutics
Research into Clomiphene's effects on malignant cells, particularly in the context of brain tumors, has provided insights into its potential as a cancer therapeutic agent. Studies show its ability to selectively kill neoplastic glial cells while sparing normal brain cells (Parker & Pilkington, 2006).
Mécanisme D'action
Target of Action
Trans-Clomiphene Hydrochloride, also known as Enclomiphene, primarily targets estrogen receptors in various tissues . It acts as a selective estrogen receptor modulator (SERM), meaning it can have both agonistic and antagonistic effects depending on the tissue . The primary targets include estrogen-receptor-containing tissues such as the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .
Mode of Action
This compound interacts with its targets by binding to estrogen receptors at the level of the hypothalamus . It occupies these receptors for longer durations than estrogen, effectively depleting hypothalamic estrogen receptors and inhibiting normal estrogenic negative feedback . This interference with receptor recycling leads to an increase in the release of pituitary gonadotropins .
Biochemical Pathways
The increased release of pituitary gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH), initiates steroidogenesis and folliculogenesis . This results in the growth of the ovarian follicle and an increase in the circulating level of estradiol . The process culminates in a preovulatory gonadotropin surge and subsequent follicular rupture .
Pharmacokinetics
This compound is readily absorbed and primarily metabolized in the liver . It undergoes enterohepatic recirculation and is primarily excreted in feces (42%) and urine (8%) . Some excretion may occur for up to 6 weeks after therapy is discontinued . The half-life of elimination is approximately 5 days .
Result of Action
The result of this compound’s action is the induction of ovulation . By stimulating the release of gonadotropins, it leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum . This can result in pregnancy . It’s worth noting that this compound can lead to multiple ovulation, hence increasing the risk of conceiving twins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the metabolism of this compound can be increased or decreased when combined with certain other substances . .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
trans-Clomiphene Hydrochloride plays a significant role in biochemical reactions by interacting with estrogen receptors in various tissues. It competes with estrogen for binding sites on these receptors, thereby modulating the hormonal feedback mechanisms. The compound interacts with several enzymes and proteins, including cytochrome P450 enzymes (CYP3A4 and CYP2D6), which are involved in its metabolism . These interactions influence the compound’s pharmacokinetics and pharmacodynamics, affecting its efficacy and safety profile.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving estrogen receptors. This modulation affects gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis. For example, in human cumulus cells, this compound has been shown to increase the expression of genes involved in apoptosis, such as Bax and SOD-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to estrogen receptors, which leads to the inhibition of estrogen’s negative feedback on the hypothalamus. This inhibition results in increased secretion of gonadotropin-releasing hormone (GnRH), followed by the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland . These hormones stimulate the growth and maturation of ovarian follicles, ultimately leading to ovulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. Long-term studies have shown that this compound can maintain its efficacy over extended periods, although its stability may decrease under certain conditions . In vitro and in vivo studies have also demonstrated that the compound can have long-term effects on cellular function, including sustained changes in hormone levels and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces ovulation without significant adverse effects. At higher doses, it can lead to toxic effects, such as ovarian hyperstimulation syndrome (OHSS), characterized by abdominal pain, bloating, and nausea . These dosage-dependent effects highlight the importance of careful dose management in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes extensive hepatic metabolism, resulting in the formation of various metabolites, including N-desethylclomiphene and 4-hydroxyclomiphene . These metabolites can further undergo conjugation reactions, such as glucuronidation, which facilitate their excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. The compound is readily absorbed and distributed throughout the body, with a high affinity for estrogen receptor-rich tissues, such as the ovaries and endometrium . Its distribution is influenced by factors such as blood flow and tissue permeability, which affect its localization and accumulation in target tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it binds to estrogen receptors and modulates gene expression. The compound’s activity and function are influenced by its localization, with nuclear receptors playing a crucial role in its mechanism of action . Post-translational modifications, such as phosphorylation, can also affect the compound’s targeting to specific cellular compartments, further modulating its effects.
Propriétés
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H/b26-25+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBZGZWPJGOGJF-BTKVJIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747361 | |
| Record name | 2-{4-[(E)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14158-65-7 | |
| Record name | 2-{4-[(E)-2-Chloro-1,2-diphenylethenyl]phenoxy}-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




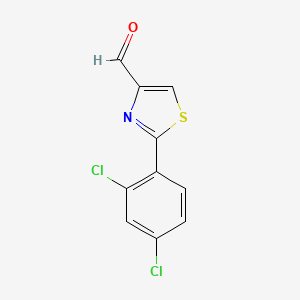
![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)

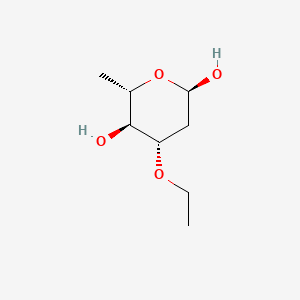
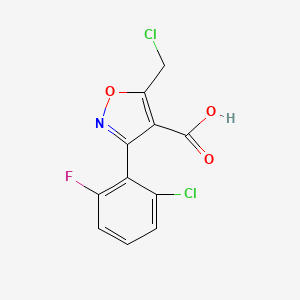
![4-[1-Phenyl-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B584195.png)

